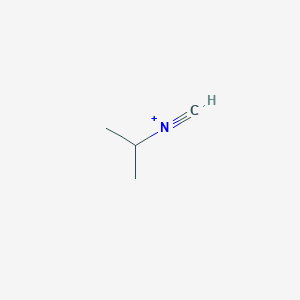

Isopropyl(methylidyne)azanium

Description

Based on its nomenclature, it likely consists of an azanium ion (NH₃⁺) substituted with an isopropyl group and a methylidyne (≡CH) moiety. Such compounds often exhibit reactivity due to their charged nitrogen center and could serve as intermediates in organic synthesis.

Properties

Molecular Formula |

C4H8N+ |

|---|---|

Molecular Weight |

70.11 g/mol |

IUPAC Name |

methylidyne(propan-2-yl)azanium |

InChI |

InChI=1S/C4H8N/c1-4(2)5-3/h3-4H,1-2H3/q+1 |

InChI Key |

BAOOTMSPKFCOAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[N+]#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl(methylidyne)azanium can be synthesized through several methods. One common approach involves the reaction of isopropylamine with methyl iodide under basic conditions. The reaction proceeds as follows:

(CH3

Comparison with Similar Compounds

Comparison with Similar Compounds

For context, comparisons could hypothetically involve:

(a) Ammonium Derivatives

Compounds like trimethylammonium or benzylammonium salts are common in organic chemistry. These are typically stabilized by alkyl or aryl groups and used as phase-transfer catalysts or ionic liquids. No kinetic or thermodynamic data are available for comparison.

(b) Pharmaceutical Analogs

discusses tizanidine-related compounds (e.g., tizanidine A, B, C), which are nitrogen-containing pharmaceuticals. While these share a heterocyclic backbone, their structural dissimilarity to isopropyl(methylidyne)azanium precludes meaningful comparison .

(c) Pesticides

lists pesticides such as cloethocarb and triasulfuron , which contain carbamate or sulfonylurea groups. These differ significantly in reactivity and application from azanium species .

Critical Analysis of Evidence Limitations

- Synthesis and Characterization : details enzyme inhibition assays and molecular docking but lacks data on azanium synthesis .

- Safety and Regulation : focuses on diazepam’s risk profile, which is unrelated to the target compound .

Recommendations for Future Research

To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or literature on:

- Quaternary Ammonium Salts : Investigate stability, solubility, and catalytic properties.

- Reactive Intermediates : Study methylidyne-substituted azanium ions in carbocation or nitrene reactions.

- Spectroscopic Data : Obtain NMR or IR spectra for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.